Isopropyl 1H-pyrrole-1-carboxylate

Protecting Groups Orthogonal Synthesis Deprotection Chemistry

Isopropyl 1H-pyrrole-1-carboxylate (CAS: 683273-83-8) is an N-protected pyrrole derivative, identified by its molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. This compound is typically supplied as a liquid with a standard commercial purity benchmark of 97%, as verified by routine analytical methods including NMR, HPLC, or GC.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13764962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1H-pyrrole-1-carboxylate
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1C=CC=C1
InChIInChI=1S/C8H11NO2/c1-7(2)11-8(10)9-5-3-4-6-9/h3-7H,1-2H3
InChIKeyJIMLXPYENCLBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Isopropyl 1H-pyrrole-1-carboxylate: Core Physicochemical & Purity Benchmarks for Research Use


Isopropyl 1H-pyrrole-1-carboxylate (CAS: 683273-83-8) is an N-protected pyrrole derivative, identified by its molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. This compound is typically supplied as a liquid with a standard commercial purity benchmark of 97%, as verified by routine analytical methods including NMR, HPLC, or GC . Key computed physicochemical descriptors include an XLogP3 value of 1.7 [2], a topological polar surface area (TPSA) of 31.2 Ų [2], and a predicted boiling point of 205.6 ± 23.0 °C at 760 mmHg . These baseline specifications serve as critical procurement checkpoints for ensuring material consistency in downstream research applications.

Why N-Boc-pyrrole Cannot Substitute for Isopropyl 1H-pyrrole-1-carboxylate in Multi-Step Syntheses


Although both N-Boc-pyrrole (tert-butyl 1-pyrrolecarboxylate) and isopropyl 1H-pyrrole-1-carboxylate serve as N-protected pyrroles, they are not interchangeable due to fundamentally different deprotection profiles and physicochemical properties. The tert-butoxycarbonyl (Boc) group, with a calculated LogP of approximately 1.98 and molecular weight of 167.21 g/mol [1], is designed for orthogonal acid-labile cleavage, a condition under which the isopropyl carbamate moiety is stable. The isopropyl carbamate, conversely, requires specific Lewis acidic conditions (e.g., AlCl₃) for selective cleavage, offering an orthogonal protection strategy in complex molecule synthesis . Furthermore, the isopropyl analog's lower LogP (1.7) [2] compared to the Boc derivative can significantly alter chromatographic retention time and solubility profiles, which are critical for purification and formulation steps. These quantifiable differences in reactivity and properties necessitate careful, data-driven selection rather than generic substitution.

Quantitative Differentiation: Isopropyl 1H-pyrrole-1-carboxylate vs. N-Boc-pyrrole


Orthogonal Deprotection Selectivity: Isopropyl Carbamate Stability to TFA vs. AlCl₃ Lability

The isopropyl carbamate group in isopropyl 1H-pyrrole-1-carboxylate demonstrates complete stability to acidic conditions (e.g., trifluoroacetic acid, TFA) that readily cleave the tert-butoxycarbonyl (Boc) group in N-Boc-pyrrole. A class-level inference for carbamates indicates that the isopropyl group is cleaved with high selectivity using AlCl₃ in nitromethane at 0-50 °C, a method that leaves Boc groups intact . This orthogonal stability profile is a key differentiating factor for synthetic route planning.

Protecting Groups Orthogonal Synthesis Deprotection Chemistry

Chromatographic Separation and Purification: Differentiating LogP and Retention Time

The calculated partition coefficient (XLogP3) for isopropyl 1H-pyrrole-1-carboxylate is 1.7 [1], while the value for the analogous N-Boc-pyrrole (tert-butyl 1-pyrrolecarboxylate) is estimated at approximately 1.98 [2]. This difference of approximately 0.28 log units corresponds to a roughly 1.9-fold difference in its partitioning behavior between an organic and aqueous phase (as logP is a logarithmic scale).

Chromatography LogP Purification

Boiling Point and Physical Form for Distillation and Handling

Isopropyl 1H-pyrrole-1-carboxylate is a liquid with a predicted boiling point of 205.6 ± 23.0 °C at 760 mmHg . In contrast, the solid N-Boc-pyrrole has a reported melting point of 52-54 °C . This fundamental difference in physical state and thermal properties dictates the applicable purification and handling techniques.

Physical Properties Distillation Handling

Data-Driven Application Scenarios for Isopropyl 1H-pyrrole-1-carboxylate


Orthogonal Protection in Complex Heterocyclic Syntheses

Researchers building complex pyrrole-containing molecules, such as natural product analogs or multi-step medicinal chemistry leads, can leverage the orthogonal stability of the isopropyl carbamate to TFA. This allows for the selective deprotection of a Boc group in the presence of the isopropyl carbamate, a strategy not possible when using a second Boc-protected pyrrole. The subsequent, selective cleavage of the isopropyl group with AlCl₃ then unveils the final reactive site .

Improved Chromatographic Purification in Medicinal Chemistry

During the purification of advanced intermediates, the quantifiable difference in lipophilicity (ΔLogP ≈ 0.28) between isopropyl 1H-pyrrole-1-carboxylate and its Boc counterpart translates to a meaningful shift in retention time on standard reverse-phase HPLC [1]. This predictable behavior allows chemists to optimize gradient elution methods for better separation from closely related impurities, leading to higher purity compounds for biological assays and reducing the need for costly, time-consuming secondary purification.

Scalable Purification via Distillation for Process Chemistry

In process research and development, the liquid nature and predictable boiling point (205.6 °C) of isopropyl 1H-pyrrole-1-carboxylate offer a scalable and cost-effective purification route via fractional distillation . This is in contrast to the solid N-Boc-pyrrole, which requires recrystallization or chromatography, methods that can be less efficient and more expensive at scale. The ability to distill this key intermediate can significantly streamline the production of larger quantities for preclinical studies.

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